Cas no 1335095-07-2 (7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol)

7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol 化学的及び物理的性質
名前と識別子
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- 7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
- 1H-2,1-Benzoxaborin, 3,4-dihydro-1-hydroxy-7-nitro-
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- MDL: MFCD28009205
- インチ: 1S/C8H8BNO4/c11-9-8-5-7(10(12)13)2-1-6(8)3-4-14-9/h1-2,5,11H,3-4H2
- InChIKey: KSLYOAYMEHCMIH-UHFFFAOYSA-N
- ほほえんだ: OB1OCCC2=CC=C(N(=O)=O)C=C12
7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N497703-50mg |
7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |
1335095-07-2 | 50mg |
$ 250.00 | 2022-06-03 | ||
Enamine | EN300-301503-0.25g |
7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |
1335095-07-2 | 95.0% | 0.25g |
$509.0 | 2025-03-19 | |
Enamine | EN300-301503-0.05g |
7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |
1335095-07-2 | 95.0% | 0.05g |
$238.0 | 2025-03-19 | |
1PlusChem | 1P01B63L-2.5g |
7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |
1335095-07-2 | 95% | 2.5g |
$2273.00 | 2025-03-19 | |
Aaron | AR01B6BX-50mg |
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |
1335095-07-2 | 95% | 50mg |
$353.00 | 2025-02-09 | |
Aaron | AR01B6BX-500mg |
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |
1335095-07-2 | 95% | 500mg |
$1130.00 | 2025-02-09 | |
A2B Chem LLC | AV99937-1g |
7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |
1335095-07-2 | 95% | 1g |
$1119.00 | 2024-04-20 | |
1PlusChem | 1P01B63L-5g |
7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |
1335095-07-2 | 95% | 5g |
$3348.00 | 2025-03-19 | |
A2B Chem LLC | AV99937-2.5g |
7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |
1335095-07-2 | 95% | 2.5g |
$2155.00 | 2024-04-20 | |
A2B Chem LLC | AV99937-250mg |
7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol |
1335095-07-2 | 95% | 250mg |
$571.00 | 2024-04-20 |
7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol 関連文献
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-olに関する追加情報
Introduction to 7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS No. 1335095-07-2)
7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol, identified by its CAS number 1335095-07-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic compound features a nitro group and a boronic acid functionality, making it a versatile intermediate in the synthesis of biologically active molecules. The presence of both the nitro and boronic acid moieties suggests potential applications in the development of novel therapeutic agents, particularly in the realm of enzyme inhibition and drug discovery.
The structural framework of 7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol incorporates a benzoxaborine core, which is known for its stability and reactivity in various chemical transformations. The benzoxaborine scaffold has been extensively studied for its role in medicinal chemistry due to its ability to form stable complexes with biological targets. This characteristic makes it an attractive candidate for further exploration in the design of small-molecule drugs targeting neurological and inflammatory disorders.
In recent years, there has been growing interest in the development of nitro-containing compounds due to their unique pharmacological properties. The nitro group in 7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol can be reduced to an amine under specific conditions, which can be exploited for prodrug strategies or to enhance solubility and bioavailability. This reactivity is particularly relevant in the context of developing treatments for diseases where precise targeting and controlled release are critical.
The boronic acid moiety in this compound is another key feature that enhances its pharmaceutical relevance. Boronic acids are well-known for their ability to form reversible covalent bonds with hydroxyl groups, a property that has been leveraged in the development of protease inhibitors. For instance, compounds containing boronic acid functionalities have shown promise in treating diseases such as cancer and infections caused by resistant bacteria. The boronic acid group in 7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol could potentially be used to develop novel inhibitors targeting specific enzymes involved in disease pathways.
Recent advancements in computational chemistry have enabled more efficient screening and design of molecules like 7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets, allowing researchers to optimize the compound's pharmacokinetic properties. These computational methods have accelerated the drug discovery process by reducing the need for extensive experimental trials.
The synthesis of 7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include nitration of a precursor followed by functional group transformations to introduce the boronic acid moiety. Advances in synthetic methodologies have improved the efficiency of these processes, making it feasible to produce larger quantities of the compound for research purposes.
One of the most compelling aspects of 7-nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is its potential as a scaffold for drug development. The benzoxaborine core provides a stable platform that can be modified through various chemical reactions without compromising structural integrity. This flexibility allows medicinal chemists to explore diverse structural modifications aimed at improving binding affinity and reducing side effects.
In conclusion,7-nitro-3,4-dihydro - 1H - 2 , 1 - benzoxaborinin - 1 - ol (CAS No. 1335095 - 07 - 2) represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and reactivity make it an attractive molecule for developing novel therapeutic agents. As research continues to uncover new applications for nitro-containing and boronic acid-functionalized compounds,7-nitro - 3 , 4 - dihydro - 1 H - 2 , 1 - benzoxaborinin - 1 - ol is poised to play a significant role in advancing drug discovery efforts.
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